molecular formula C14H13BrN2O2 B6259401 N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide CAS No. 218456-05-4

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide

Cat. No. B6259401
CAS RN: 218456-05-4
M. Wt: 321.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the phenyl group, and the attachment of the carboxamide group. The bromoethyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine), a carboxamide group, and a bromoethyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of chemical reactions. The bromine atom on the bromoethyl group makes it a good leaving group, meaning it could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. This could include avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

Future Directions

The future research directions for this compound could involve studying its potential uses. For example, if it has medicinal properties, it could be studied as a potential drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide involves the reaction of 2-phenoxypyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "2-phenoxypyridine-3-carboxylic acid", "2-bromoethylamine hydrobromide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 2-phenoxypyridine-3-carboxylic acid (1.0 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in dry dichloromethane and add thionyl chloride (1.2 equiv) dropwise with stirring at 0°C.", "Step 5: Stir the reaction mixture at room temperature for 24 hours and then evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide as a white solid." ] }

CAS RN

218456-05-4

Product Name

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.2

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.